9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one is a complex organic compound with the molecular formula C15H16O5.
Preparation Methods
The synthesis of 9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by a Claisen rearrangement to yield 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one.
Chemical Reactions Analysis
9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have indicated its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include:
9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one: This compound lacks the methoxy group at the 10th position, which may affect its biological activity and chemical reactivity.
10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl β-D-glucopyranoside: This compound has a glucopyranoside group, which can significantly alter its solubility and biological interactions.
The unique structure of 9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one, particularly the presence of both hydroxy and methoxy groups, contributes to its distinct chemical and biological properties.
Biological Activity
9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one is a complex organic compound belonging to the class of chromenes. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₅H₁₆O₅
- Molecular Weight : 276.28 g/mol
- Structure : The compound features a hydroxyl group at the 9-position and a methoxy group at the 10-position, contributing to its unique chemical properties and biological activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is vital for protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of hydroxyl and methoxy groups that enhance electron donation capabilities.
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines. This activity suggests potential therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Properties
Studies have indicated that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Apoptosis Induction : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model in macrophages, this compound reduced the levels of TNF-alpha and IL-6 by approximately 40%, indicating its potential as an anti-inflammatory agent.
Comparative Table of Biological Activities
The biological effects of this compound are likely mediated through its interaction with various molecular targets:
- Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, thereby mitigating oxidative damage.
- Cytokine Signaling : It interferes with the signaling pathways that promote inflammation and cancer cell survival.
Properties
IUPAC Name |
9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPVXHWOABQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.